Tripotassium tris(oxalato)chromate(3-)
Overview
Description
Tripotassium tris(oxalato)chromate(3-) is a coordination compound with the chemical formula K₃[Cr(C₂O₄)₃]. It is a complex salt where the central chromium ion is coordinated by three oxalate ligands. This compound is known for its vibrant color and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripotassium tris(oxalato)chromate(3-) can be synthesized through the reaction of potassium dichromate (K₂Cr₂O₇) with oxalic acid (H₂C₂O₄) and potassium oxalate (K₂C₂O₄) under acidic conditions. The reaction typically involves dissolving the reactants in water and heating the solution to facilitate the formation of the complex. The resulting product is then crystallized out of the solution .
Industrial Production Methods
In an industrial setting, the synthesis of tripotassium tris(oxalato)chromate(3-) follows a similar route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The crystallized product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Tripotassium tris(oxalato)chromate(3-) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The chromium center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The oxalate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) can oxidize the chromium center.
Reducing Agents: Such as sodium borohydride (NaBH₄) can reduce the chromium center.
Ligand Exchange: Reagents like ethylenediamine can replace the oxalate ligands under appropriate conditions.
Major Products Formed
Chromium(III) Oxide: Formed during oxidation reactions.
Chromium(II) Complexes: Formed during reduction reactions.
Substituted Chromium Complexes: Formed during ligand exchange reactions.
Scientific Research Applications
Tripotassium tris(oxalato)chromate(3-) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other chromium complexes and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of its redox activity.
Industry: Used in the production of pigments, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tripotassium tris(oxalato)chromate(3-) involves its ability to undergo redox reactions. The chromium center can alternate between different oxidation states, which allows it to participate in various chemical processes. The oxalate ligands also play a crucial role in stabilizing the complex and facilitating ligand exchange reactions .
Comparison with Similar Compounds
Similar Compounds
Tricaesium tris(oxalato)chromate(III) dihydrate: Similar in structure but with caesium ions instead of potassium.
Potassium tris(oxalato)aluminate(III): Contains aluminum instead of chromium.
Potassium tris(oxalato)ruthenate(III): Contains ruthenium instead of chromium.
Uniqueness
Tripotassium tris(oxalato)chromate(3-) is unique due to its specific coordination environment and the redox properties of the chromium center. This makes it particularly useful in applications requiring redox activity and ligand exchange capabilities .
Properties
IUPAC Name |
tripotassium;chromium(3+);oxalate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Cr.3K/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;+3;3*+1/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRSKVBHOMRGMO-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[K+].[K+].[K+].[Cr+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6CrK3O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15275-09-9 (trihydrate) | |
Record name | Chromic potassium oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014217017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
433.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14217-01-7 | |
Record name | Chromic potassium oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014217017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHROMIC POTASSIUM OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PGJ85VV72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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